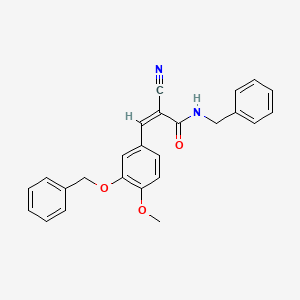

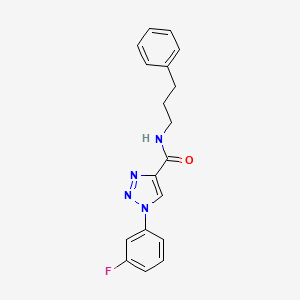

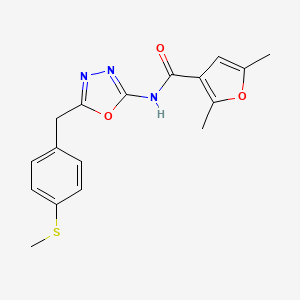

![molecular formula C15H17N7O2 B2940766 6-(4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2320955-18-6](/img/structure/B2940766.png)

6-(4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-(4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione” is a derivative of methylpyrazolo[1,5-a]pyrazine . It is a part of a family of pyrazolo[1,5-a]pyrimidines (PPs), which have been identified as strategic compounds for optical applications .

Synthesis Analysis

Methylpyrazolo[1,5-a]pyrazine-4-carboxylates, which are structurally related to the compound , were synthesized by palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines at elevated pressure . The synthesis involved conversion via nitrile intermediates to the corresponding amidoximes and amidines .Molecular Structure Analysis

The InChI code for a structurally similar compound, 2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, is 1S/C7H9N3O/c1-5-4-6-7(11)8-2-3-10(6)9-5/h4H,2-3H2,1H3,(H,8,11) .Chemical Reactions Analysis

The synthesis of the structurally related methylpyrazolo[1,5-a]pyrazine-4-carboxylates involved cyclocondensation of the obtained amidoximes with trifluoroacetic anhydride or ethyl chloroformate and amidines with acetoacetate or ethyl ethoxymethylidenemalonate .Aplicaciones Científicas De Investigación

Fluorescent Probes for Bioimaging

This compound belongs to the family of pyrazolo[1,5-a]pyrimidines, which have been identified as strategic compounds for optical applications. They are particularly useful as fluorescent probes for bioimaging due to their tunable photophysical properties. These properties allow for the study of intracellular processes and can be used in the design of solid-state emitters .

Chemosensors

The structural diversity and presence of heteroatoms make these compounds potential chelating agents for ions. This characteristic is beneficial for developing chemosensors that can detect the presence of specific ions or molecules within biological or environmental samples .

Organic Light-Emitting Devices (OLEDs)

Due to their solid-state emission intensities, pyrazolo[1,5-a]pyrimidines can be utilized in the development of OLEDs. These devices are used in various applications, including displays and lighting, where energy-efficient and high-quality light emission is required .

Photodynamic Therapy

The compound’s ability to absorb and emit light makes it a candidate for use in photodynamic therapy (PDT). In PDT, light-sensitive compounds are activated by light to produce a therapeutic effect, such as killing cancer cells or bacteria .

Synthetic Methodology Research

The simpler and greener synthetic methodology of these compounds, as compared to other fluorophores, makes them an interesting subject for research in synthetic chemistry. Studying their synthesis could lead to more environmentally friendly production methods for similar compounds .

Materials Science

The stability and photophysical properties of pyrazolo[1,5-a]pyrimidines make them suitable for materials science applications. They can be used to create materials with specific optical properties for use in technology and research .

Sensing and Detection Technologies

These compounds’ fluorescent properties can be exploited in sensing technologies. They can be designed to change their emission properties in response to external stimuli, making them useful for detecting changes in their environment .

Drug Discovery

The compound’s structural features and potential biological interactions make it a molecule of interest in drug discovery. It could serve as a lead compound or a scaffold for the development of new therapeutic agents .

Mecanismo De Acción

While the specific mechanism of action for the compound “6-(4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione” is not mentioned in the retrieved papers, related compounds such as pyrazolo[1,5-a]pyrazine-4-carboxamides are claimed as modulators of the integrated stress pathway, playing an important role in the treatment of inflammatory, musculoskeletal, metabolic, and oncological diseases .

Direcciones Futuras

The future directions for research on this compound could involve further exploration of its potential applications in the field of optical applications, given the promising characteristics of related pyrazolo[1,5-a]pyrimidines . Additionally, the synthesis methods could be refined and expanded to construct new heteryl-containing derivatives .

Propiedades

IUPAC Name |

6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N7O2/c1-10-8-11-14(16-2-3-22(11)19-10)21-6-4-20(5-7-21)12-9-13(23)18-15(24)17-12/h2-3,8-9H,4-7H2,1H3,(H2,17,18,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPLAMPHHWOUPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=CC(=O)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

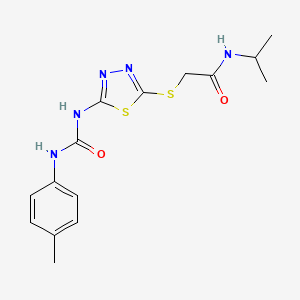

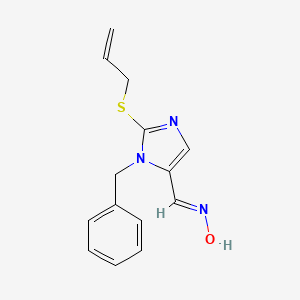

![Ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate](/img/structure/B2940684.png)

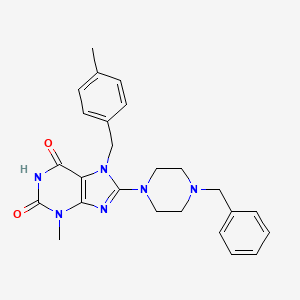

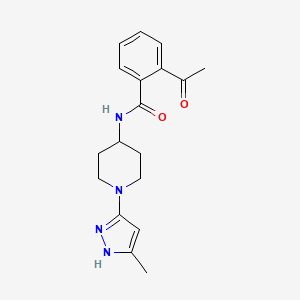

![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2940697.png)

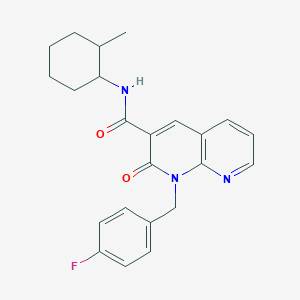

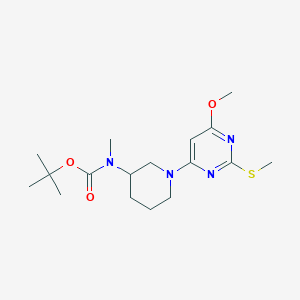

![4-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2940700.png)

![2-((4-fluorophenyl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2940704.png)

![5-bromo-N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2940706.png)